molecular formula C7H12O2 B167727 3,3-Diethoxy-1-propyne CAS No. 10160-87-9

3,3-Diethoxy-1-propyne

Cat. No.: B167727
CAS No.: 10160-87-9
M. Wt: 128.17 g/mol
InChI Key: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-propyne: is an organic compound with the molecular formula C7H12O2 . It is also known by other names such as Propargylaldehyde diethyl acetal and Propiolaldehyde diethyl acetal . This compound is characterized by the presence of a propyne group substituted with two ethoxy groups at the third carbon atom. It is a colorless liquid with a boiling point of approximately 138-139.5°C .

Mechanism of Action

3,3-Diethoxyprop-1-yne, also known as 3,3-Diethoxy-1-propyne or Propargylaldehyde diethyl acetal, is a chemical compound with the molecular formula C7H12O2 . This compound is a light yellow transparent oily liquid with a special hawthorn-like smell .

Mode of Action

It has been used in the preparation of 3-boronoacrolein pinacolate, a heterodyne, and (e)-3-(tributylstannyl)-2-propenal . The interaction of 3,3-Diethoxyprop-1-yne with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It’s known that this compound is used in the synthesis of 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal , which suggests it may play a role in the biochemical pathways related to these substances.

Pharmacokinetics

The compound has a boiling point of 137°C and a refractive index of n20/D 1.412 (lit.) . Its density is 0.894 g/mL at 25 °C (lit.) . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Diethoxyprop-1-yne. It’s classified as flammable and irritating to eyes, respiratory system, and skin . Therefore, it should be kept away from sources of ignition and stored at a temperature of 2-8°C . Protective clothing should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethoxy-1-propyne can be synthesized through the reaction of propargylaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal linkage between the aldehyde group of propargylaldehyde and the hydroxyl groups of ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where propargylaldehyde and ethanol are reacted under controlled conditions to ensure high yield and purity. The reaction is usually carried out at elevated temperatures and may require the use of a distillation column to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3,3-Diethoxy-1-propyne is unique due to the presence of the propyne group, which imparts distinct reactivity compared to its analogs. The triple bond in this compound allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,3-diethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXEWWHSQGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144050
Record name 3,3-Diethoxypropyne
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10160-87-9
Record name 3,3-Diethoxy-1-propyne
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Record name 3,3-Diethoxypropyne
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Record name 10160-87-9
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Record name 3,3-Diethoxypropyne
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Record name 3,3-diethoxypropyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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